3-Chloro-2-hydroxy-4-methoxybenzonitrile physicochemical properties and characterization
3-Chloro-2-hydroxy-4-methoxybenzonitrile physicochemical properties and characterization
An In-Depth Technical Guide to the Physicochemical Profiling and Characterization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS Registry Number: 2091759-27-0)[1] is a tetra-substituted benzene derivative that offers a unique "push-pull" electronic system. The synergistic effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile (-C≡N) and chlorine (-Cl) substituents make this compound a versatile intermediate for cross-coupling reactions, nucleophilic aromatic substitutions, and heterocycle synthesis.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical behavior and establish self-validating analytical protocols to ensure structural integrity and purity during laboratory workflows.
Physicochemical Profiling
The strategic placement of four different functional groups on the benzene core dictates the molecule's physical properties and reactivity. The phenolic hydroxyl group at the C2 position is particularly notable; its acidity is significantly enhanced (lowered pKa) by the strong inductive and resonance electron-withdrawing effects of the adjacent -C≡N and -Cl groups.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound, derived from structural analysis and database parameters[2],[3].
| Property | Value | Method / Source |
| CAS Registry Number | 2091759-27-0 | Chemical Database[1] |
| Molecular Formula | C₈H₆ClNO₂ | Theoretical[3] |
| Molecular Weight | 183.59 g/mol | Calculated[2] |
| Monoisotopic Mass | 183.0087 Da | Calculated |
| InChI String | 1S/C8H6ClNO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,10H,1H3 | Structural Descriptor |
| Predicted pKa (Phenol) | ~6.8 - 7.2 | In silico estimation |
| Predicted LogP | ~2.6 | In silico estimation |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
Analytical Characterization Strategy
To confidently utilize 3-Chloro-2-hydroxy-4-methoxybenzonitrile in downstream synthesis, its structural regiochemistry and purity must be rigorously verified. The following techniques are selected based on the specific electronic and structural nuances of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent Choice Causality: DMSO-d₆ is selected over CDCl₃. The highly polar nature of the -C≡N and -OH groups can lead to poor solubility in non-polar halogenated solvents. Furthermore, DMSO strongly hydrogen-bonds with the phenolic -OH, preventing rapid chemical exchange and allowing the -OH proton to be observed as a distinct, broad singlet (>10.0 ppm).
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Regiochemical Confirmation: The tetra-substituted ring leaves only two aromatic protons at C5 and C6. Because they are adjacent, the ¹H NMR spectrum will display a classic AB spin system—two doublets with an ortho-coupling constant ( 3JHH≈8.5 Hz). The methoxy group will appear as a sharp 3H singlet at approximately 3.9 ppm.
Mass Spectrometry (ESI-MS)
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Ionization Mode Causality: Electrospray Ionization in negative mode (ESI-) is the optimal choice. The relatively acidic phenolic -OH readily deprotonates to form a stable [M−H]− anion.
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Isotopic Signature: The presence of the chlorine atom provides a built-in diagnostic tool. The mass spectrum will exhibit a characteristic 3:1 intensity ratio for the isotopic peaks at m/z 182 ( 35 Cl) and m/z 184 ( 37 Cl), definitively confirming the halogen's presence.
Experimental Methodologies: Self-Validating Protocols
A protocol is only as reliable as its internal controls. The following methodologies incorporate System Suitability Testing (SST) to ensure the analytical system is validating itself prior to data acquisition.
Protocol A: Chromatographic Purity Assessment (HPLC-DAD)
Objective: Determine the area-percent purity of the synthesized or procured compound. Causality for Method Design: Under neutral pH, the acidic phenol can partially ionize, leading to multiple retention states and severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we suppress this ionization, ensuring the molecule remains neutral and elutes as a sharp, symmetrical peak.
Step-by-Step Workflow:
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Column Selection: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Solvent A: HPLC-grade Water with 0.1% TFA (v/v).
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Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).
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Gradient Elution: Start at 10% B, ramping to 90% B over 15 minutes. Rationale: Starting highly aqueous focuses the injection band at the column head, minimizing band broadening.
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Detection: Diode Array Detector (DAD) set to 254 nm (aromatic ring absorbance) and 220 nm (nitrile absorbance).
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Self-Validating SST Step: Inject a reference standard of toluene. The run is only valid if the theoretical plate count ( N ) > 3000 and the USP tailing factor ( Tf ) is between 0.95 and 1.15.
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Sample Injection: Inject 10 µL of the sample (1 mg/mL in Acetonitrile). Integrate peaks to determine purity.
Protocol B: Potentiometric pKa Determination
Objective: Empirically verify the predicted acidity of the C2-OH group.
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Preparation: Dissolve 10 mg of the compound in a co-solvent system (e.g., 50:50 Methanol/Water) due to its moderate LogP and limited aqueous solubility.
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Titration: Titrate with a standardized 0.1 M NaOH solution under a nitrogen atmosphere to prevent CO₂ absorption.
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Data Analysis: Plot the first derivative of the pH vs. volume curve. The inflection point corresponds to the pKa. Self-Validation: Titrate a known standard (e.g., 4-nitrophenol) beforehand to verify electrode calibration.
Synthetic Utility and Workflow Visualization
The true value of 3-Chloro-2-hydroxy-4-methoxybenzonitrile lies in its orthogonal reactivity. The -Cl group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the -OH group can undergo selective O-alkylation, and the -C≡N group can be reduced to a primary amine or hydrolyzed to a carboxylic acid.
Below is a logical map detailing the relationship between the compound's analytical characterization and its downstream synthetic applications.
Fig 1. Analytical characterization and synthetic utility workflows for the benzonitrile derivative.
